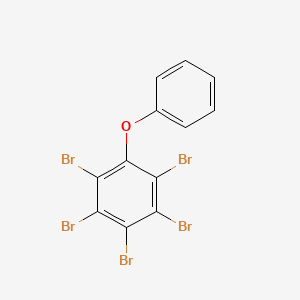

2,3,4,5,6-Pentabromodiphenyl ether

描述

2,3,4,5,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various consumer products to reduce the risk of fire. Due to their persistence and potential toxicity, PBDEs have garnered significant attention from environmental and health researchers .

准备方法

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentabromodiphenyl ether is synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination . The reaction is carried out in the presence of a catalyst, often iron or aluminum bromide, to facilitate the bromination process.

Industrial Production Methods

Commercial production of this compound involves a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The industrial process also includes purification steps to remove any unreacted starting materials and by-products .

化学反应分析

Debromination Reactions

Debromination is a primary degradation pathway for penta-BDPE, involving the removal of bromine atoms. This process occurs under both environmental and laboratory conditions:

Key Mechanisms

-

Reductive Debromination :

Occurs via electron transfer reactions using reducing agents like zinc or sodium in ethanol. Sequential removal of bromine atoms produces lower brominated diphenyl ethers (e.g., tetrabromo- and tribromo-derivatives) . -

Photolytic Debromination :

UV irradiation in aqueous or organic solvents induces bromine loss, forming hydroxylated or dehalogenated products .

Experimental Data

| Reaction Type | Conditions | Major Products | Source |

|---|---|---|---|

| Reductive | Zn/ethanol, 25°C, 12 hrs | Tetrabromodiphenyl ethers | |

| Photolytic | UV (254 nm), methanol/water | Hydroxylated-BDEs |

Epoxide Formation and Rearrangement

Penta-BDPE undergoes oxidative metabolism to form reactive intermediates:

5,6-Epoxide Intermediate

A critical metabolite formed via cytochrome P450-mediated oxidation. This intermediate undergoes three pathways :

-

1,2-Hydride Shift : Rearrangement to a ketone derivative.

-

Hydrolysis : Forms dihydrodiol metabolites.

-

Conjugation with Glutathione : Detoxification pathway.

| Intermediate | Transformation | Enzymatic Involvement |

|---|---|---|

| 5,6-Epoxide | Hydride shift → ketone | Cytochrome P450 |

| Hydrolysis → dihydrodiol | Epoxide hydrolase | |

| Glutathione conjugation | GST enzymes |

Substitution Reactions

Nucleophilic substitution occurs under alkaline conditions, replacing bromine atoms with other groups:

Example Reaction

-

Hydroxylation :

Treatment with sodium hydroxide yields hydroxylated derivatives (e.g., 4-hydroxy-pentaBDPE) .

Conditions and Outcomes

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| NaOH (1M) | Ethanol/water | 60°C | Hydroxylated-BDEs |

Environmental Degradation Pathways

Penta-BDPE persists in ecosystems but degrades via:

-

Microbial Action : Anaerobic bacteria mediate debromination in sediments .

-

Thermal Decomposition : Pyrolysis above 300°C releases hydrogen bromide and brominated dibenzofurans .

Environmental Half-Life Data

| Medium | Half-Life Estimate | Key Factors Influencing Degradation |

|---|---|---|

| Sediments | 2–5 years | Microbial activity, redox conditions |

| Atmosphere | Days–weeks | Photolysis, OH radical reactions |

Comparative Reactivity with Other PBDEs

Penta-BDPE’s reactivity differs from structurally similar congeners:

| Congener | Primary Reaction | Relative Reaction Rate (vs. penta-BDPE) |

|---|---|---|

| BDE-47 | Debromination | 1.5× faster |

| BDE-99 | Oxidation | 0.8× slower |

| BDE-153 | Substitution | 2.0× faster |

科学研究应用

Flame Retardant Applications

Flame Retardancy in Materials

2,3,4,5,6-Pentabromodiphenyl ether is predominantly used in polymer-based materials to improve their fire resistance. It is incorporated into products such as:

- Textiles : Used in upholstery and drapery fabrics to meet fire safety standards.

- Foams : Commonly added to polyurethane foams utilized in furniture and automotive seating.

- Electronics : Employed in circuit boards and casings to reduce flammability.

The effectiveness of this compound as a flame retardant is attributed to its ability to disrupt the combustion process by releasing bromine radicals that inhibit flame propagation .

Regulatory Status and Environmental Impact

Regulatory Considerations

Due to its persistent nature and potential for bioaccumulation, this compound has come under regulatory scrutiny. Various jurisdictions have implemented restrictions on the use of PBDEs in consumer products:

- European Union : The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation has placed limitations on the use of many PBDEs.

- United States : The Toxic Substances Control Act (TSCA) regulates the manufacturing and use of PBDEs due to concerns about their environmental persistence and toxicity .

Health Effects and Toxicological Studies

Health Risks Associated with Exposure

Toxicological studies have indicated that exposure to PBDEs can lead to various health issues. Research highlights include:

- Neurodevelopmental Effects : Animal studies suggest that exposure during critical developmental periods can result in neurobehavioral changes .

- Endocrine Disruption : Some studies indicate that PBDEs may interfere with thyroid hormone levels, potentially affecting metabolic processes .

The U.S. Environmental Protection Agency (EPA) has conducted assessments indicating that while acute toxicity is low for these compounds, long-term exposure poses significant health risks .

Case Studies

Case Study: Use in Upholstered Furniture

A notable case study examined the impact of this compound in upholstered furniture. The study found that while the compound effectively reduced flammability, it also raised concerns regarding leaching into indoor environments and subsequent human exposure through dust ingestion.

| Study Aspect | Findings |

|---|---|

| Effectiveness | Significantly reduced ignition risk |

| Environmental Persistence | Detected in household dust samples |

| Health Implications | Linked to developmental delays in animal models |

This case underscores the dual-edged nature of flame retardants; while they enhance safety, they also pose environmental and health challenges .

作用机制

2,3,4,5,6-Pentabromodiphenyl ether exerts its effects primarily through its interaction with biological molecules. It can bind to hormone receptors, interfering with normal hormonal signaling pathways. This interaction can lead to disruptions in endocrine function, affecting processes such as growth, development, and metabolism . The compound can also undergo debromination, forming metabolites that may have different biological activities .

相似化合物的比较

Similar Compounds

- 2,2’,4,4’,5-Pentabromodiphenyl ether

- 2,2’,4,4’,6-Pentabromodiphenyl ether

- Octabromodiphenyl ether

- Decabromodiphenyl ether

Uniqueness

2,3,4,5,6-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological activities. Compared to other PBDEs, it has distinct environmental persistence and bioaccumulation potential, making it a compound of significant concern in environmental studies .

生物活性

2,3,4,5,6-Pentabromodiphenyl ether (commonly referred to as PentaBDE) is a member of the polybrominated diphenyl ethers (PBDEs) family, widely used as flame retardants in various consumer products. Understanding its biological activity is crucial due to its potential health and environmental impacts. This article reviews the biological effects of PentaBDE based on diverse research findings and case studies.

PentaBDE is characterized by its five bromine atoms attached to diphenyl ether. Its chemical structure contributes to its hydrophobic nature and persistence in the environment.

Acute Toxicity

Research indicates that PentaBDE has low acute toxicity via oral, dermal, or inhalation routes. It does not exhibit skin or eye irritation properties and is not considered a skin sensitizer. However, studies have shown that it can induce liver enlargement and alter metabolic enzyme activity at comparatively low doses .

Chronic Exposure Effects

Chronic exposure to PentaBDE has been linked to several adverse health effects:

- Liver Degeneration : Animal studies demonstrated liver degeneration and altered liver enzyme levels .

- Neurodevelopmental Impacts : Exposure during neonatal brain development in mice resulted in neurobehavioral changes .

- Endocrine Disruption : PentaBDE has been associated with thyroid hormone disruption, which may affect growth and metabolism .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of PentaBDE:

- Antibacterial Activity : It has shown inhibitory effects against various bacterial strains including Staphylococcus aureus and Enterococcus faecium with minimum inhibitory concentrations (MICs) ranging from 0.4 to 3.7 µg/mL .

- Antifungal Activity : The compound also exhibits antifungal properties but requires further investigation to establish its efficacy against specific fungal pathogens .

Cytotoxicity Studies

Cytotoxicity assessments revealed that PentaBDE can affect both malignant and non-malignant cells:

- Cancer Cell Lines : In studies involving human breast cancer cells (MCF-7), PentaBDE demonstrated significant antiproliferative activity with IC50 values indicating its potential as a therapeutic agent against certain cancers .

- Healthy Cells : While effective against cancer cells, PentaBDE also exhibited cytotoxic effects on healthy peripheral blood mononuclear cells (PBMNCs), suggesting a narrow therapeutic window .

Environmental Impact

PentaBDE is known for its persistence in the environment and bioaccumulation potential. It has been detected in human breast milk and various environmental matrices, raising concerns about long-term exposure risks .

Case Studies

Several case studies have investigated the impact of PentaBDE exposure:

- Occupational Exposure : A study on electronics recycling workers showed elevated levels of PBDEs in blood samples, linking occupational exposure to health risks associated with PBDEs .

- Human Biomonitoring : Limited data on human exposure indicate potential health implications due to the widespread use of PBDEs in consumer products .

属性

IUPAC Name |

1,2,3,4,5-pentabromo-6-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRQLFSHISNWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548894 | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992) | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

32534-81-9, 189084-65-9 | |

| Record name | PENTABROMODIPHENYL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5,6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentabromo-6-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L01G821E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。